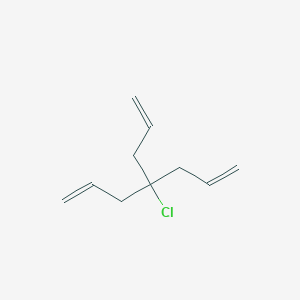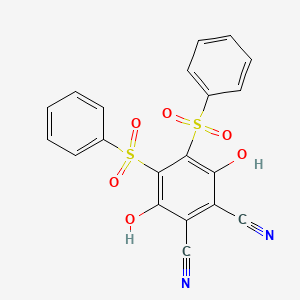
2H-Tetrazole, 2-acetyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Tetrazole, 2-acetyl-5-phenyl- is a derivative of tetrazole, a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and pharmaceuticals .
Méthodes De Préparation
The synthesis of 2H-Tetrazole, 2-acetyl-5-phenyl- can be approached through several methods. One common synthetic route involves the reaction of 5-phenyl-1H-tetrazole with acetic anhydride under controlled conditions . Another method includes the use of microwave-assisted reactions involving primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
2H-Tetrazole, 2-acetyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It readily undergoes substitution reactions with electrophiles and nucleophiles, forming various substituted derivatives.
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2H-Tetrazole, 2-acetyl-5-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2H-Tetrazole, 2-acetyl-5-phenyl- involves its interaction with molecular targets through its electron-donating and electron-withdrawing properties. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor-ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, allowing the compound to penetrate cell membranes more easily .
Comparaison Avec Des Composés Similaires
2H-Tetrazole, 2-acetyl-5-phenyl- can be compared with other tetrazole derivatives such as:
1H-Tetrazole: Similar in structure but differs in the position of the nitrogen atoms.
5-Phenyl-1H-tetrazole: A precursor in the synthesis of 2H-Tetrazole, 2-acetyl-5-phenyl-.
2H-Tetrazole-5-carboxylic acid, 2-phenyl-: Another derivative with different functional groups.
The uniqueness of 2H-Tetrazole, 2-acetyl-5-phenyl- lies in its specific acetyl and phenyl substitutions, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
21135-12-6 |
|---|---|
Formule moléculaire |
C9H8N4O |
Poids moléculaire |
188.19 g/mol |
Nom IUPAC |
1-(5-phenyltetrazol-2-yl)ethanone |
InChI |
InChI=1S/C9H8N4O/c1-7(14)13-11-9(10-12-13)8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
YOJISFVXJZLEKA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1N=C(N=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


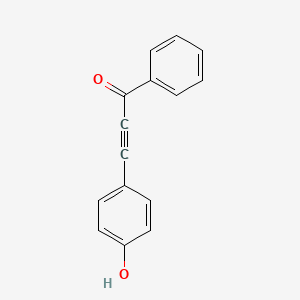
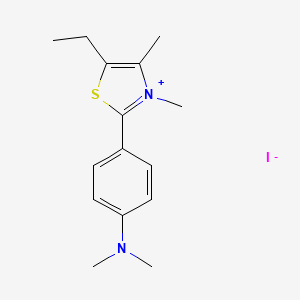
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)

![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)

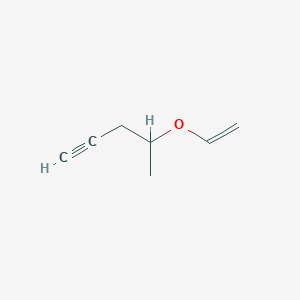
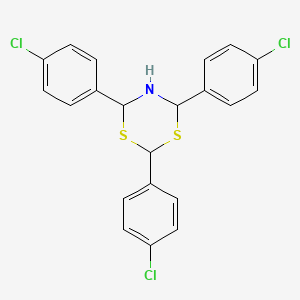
![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)
